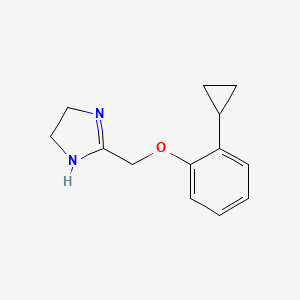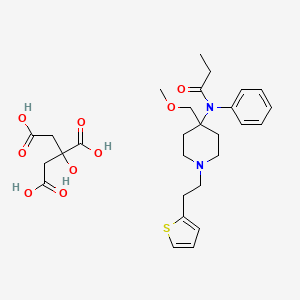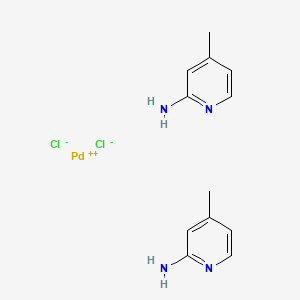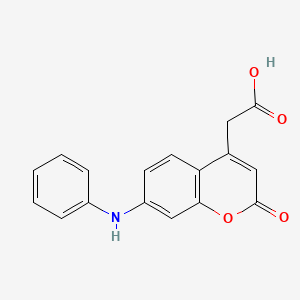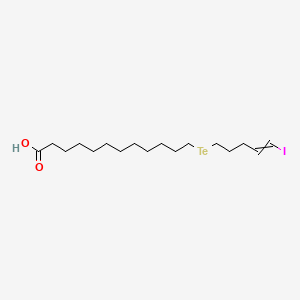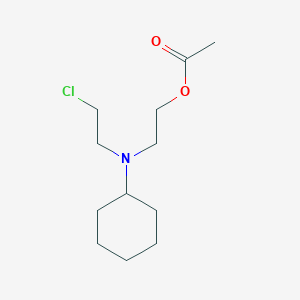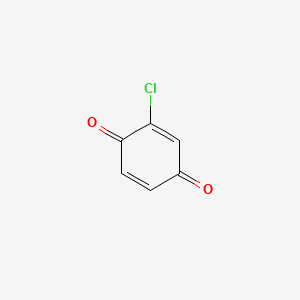
2-Chloro-1,4-benzoquinone
Descripción general
Descripción
2-Chloro-1,4-benzoquinone is a quinone derivative. It is an intermediate formed during the degradation of 3,4-dichloroaniline in a dielectric barrier discharge plasma reactor . It is also formed during lignin peroxidase catalyzed oxidation of 2-chloro-1,4-dimethoxybenzene .
Synthesis Analysis
2-Chloro-1,4-benzoquinone may be used in the preparation of chloro derivatives of prenylnaphthohydroquinone . It is one of the intermediates formed during the degradation of 3,4-dichloroaniline in a dielectric barrier discharge plasma reactor .Molecular Structure Analysis
The molecular structure of 2-Chloro-1,4-benzoquinone is characterized by a saturated (C6) ring that contains two oxygen atoms that are bonded to carbonyls .Chemical Reactions Analysis
2-Chloro-1,4-benzoquinone is formed during the lignin peroxidase catalyzed oxidation of 2-chloro-1,4-dimethoxybenzene . It is also formed during the degradation of 3,4-dichloroaniline in a dielectric barrier discharge plasma reactor .Physical And Chemical Properties Analysis
The empirical formula of 2-Chloro-1,4-benzoquinone is C6H3ClO2. It has a molecular weight of 142.54 . The physical and chemical properties of 2-Chloro-1,4-benzoquinone include a melting point of 52-57 °C and a flash point of 83℃ .Aplicaciones Científicas De Investigación
Synthesis of Chloro Derivatives
2-Chloro-1,4-benzoquinone: is utilized in the synthesis of various chloro derivatives, such as prenylnaphthohydroquinone . These derivatives have potential applications in medicinal chemistry and materials science due to their unique structural properties.
Degradation Studies
This compound serves as an intermediate in the degradation of 3,4-dichloroaniline in dielectric barrier discharge plasma reactors . Understanding its role in degradation pathways is crucial for environmental chemistry and pollution control.
Lignin Peroxidase Oxidation
It is produced during the lignin peroxidase-catalyzed oxidation of 2-chloro-1,4-dimethoxybenzene . This reaction is significant in the study of lignin degradation, which has implications for biofuel production and paper manufacturing.
Dechlorination Reactions
2-Chloro-1,4-benzoquinone: undergoes dechlorination to yield 1,2,4-trihydroxybenzene . This reaction is important in organic synthesis and could be relevant in the development of pharmaceuticals and agrochemicals.
Dyeing Applications
Natural quinone dyes, which include compounds like 2-Chloro-1,4-benzoquinone, are being explored as sustainable alternatives to synthetic dyes . They offer better dyeability, stability, brightness, and fastness, making them suitable for textile and other industrial applications.
Pharmacological Research
Derivatives of 1,4-benzoquinone exhibit a range of pharmacological activities, including antibiotic, antitumor, antimalarial, antineoplastic, anticoagulant, and herbicidal properties . Research into 2-Chloro-1,4-benzoquinone could uncover new therapeutic agents or lead to the development of novel drug delivery systems.
Safety and Hazards
2-Chloro-1,4-benzoquinone is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
It is known to interact with various enzymes and proteins during its degradation process .
Mode of Action
2-Chloro-1,4-benzoquinone interacts with its targets through a series of oxidation and reduction reactions. The compound is formed during the lignin peroxidase-catalyzed oxidation of 2-chloro-1,4-dimethoxybenzene . It is also one of the intermediates formed during the degradation of 3,4-dichloroaniline in a dielectric barrier discharge plasma reactor .
Biochemical Pathways
The degradation of 2-Chloro-1,4-benzoquinone involves several biochemical pathways. One such pathway is the 1,2,4-benzenetriol (BT) pathway, which is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2-Chloro-1,4-benzoquinone-utilizers . In this pathway, 2-Chloro-1,4-benzoquinone is converted to BT via chloro-1,4-benzoquinone .
Pharmacokinetics
Given its chemical properties, it is likely to be absorbed and distributed in the body, metabolized through various biochemical pathways, and excreted .
Result of Action
The molecular and cellular effects of 2-Chloro-1,4-benzoquinone’s action are primarily related to its role in the degradation of certain compounds. For instance, it is an intermediate in the degradation of 3,4-dichloroaniline . It also plays a role in the lignin peroxidase-catalyzed oxidation of 2-chloro-1,4-dimethoxybenzene .
Action Environment
The action, efficacy, and stability of 2-Chloro-1,4-benzoquinone can be influenced by various environmental factors. For instance, its degradation can be affected by the presence of certain enzymes and the pH of the environment . .
Propiedades
IUPAC Name |
2-chlorocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClO2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGWYSWDBYCVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878857 | |
| Record name | 2-Chloro-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,4-benzoquinone | |
CAS RN |
695-99-8 | |
| Record name | Chloro-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=695-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1,4-benzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-1,4-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1,4-BENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M5BFC679H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


